

Potential off-target effects of cis-KIN-8194 in kinase assays

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Compound of Interest

Compound Name: *cis-KIN-8194*

Cat. No.: B8773705

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Technical Support Center: cis-KIN-8194

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of **cis-KIN-8194** in kinase assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **cis-KIN-8194**?

cis-KIN-8194 is a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK).[1][2][3] Biochemical assays have shown strong inhibition of HCK with an IC₅₀ of less than 0.495 nM and BTK with an IC₅₀ of 0.915 nM.[1]

Q2: What is the known kinase selectivity profile of **cis-KIN-8194**?

To assess its selectivity, **cis-KIN-8194** was profiled using a KINOMEScan assay against a panel of 464 kinases at a concentration of 1.0 µM.[1][4] The results indicated high selectivity, with targets mainly limited to the Src family (including HCK, BLK, LYN, and FRK) and Tec family (including BTK) kinases.[1] The S10 selectivity scores at 0.1 and 1.0 µM were 0.07 and 0.12, respectively, indicating a high degree of specificity.[1]

Q3: How does the selectivity of **cis-KIN-8194** compare to other inhibitors?

cis-KIN-8194 has demonstrated greater selectivity compared to the compound A419259 (RK-20449).^{[1][4]} Notably, at 90% kinase inhibition, **cis-KIN-8194** did not show inhibition of KIT, RET, PDGFRA, EPHB6, or CDPK1, which are known to be associated with toxicities.^{[1][4]}

Q4: I am observing a cellular phenotype that does not seem to align with HCK or BTK inhibition. Could this be an off-target effect?

While **cis-KIN-8194** is highly selective, unexpected cellular phenotypes could potentially arise from off-target effects.^{[5][6]} It is also possible that the observed effect is due to the inhibition of a lesser-known downstream effector of HCK or BTK in your specific cellular context. To investigate this, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guide

Issue: Unexpected experimental results or suspected off-target effects.

1. How can I confirm if the observed phenotype is due to an off-target effect?

- Orthogonal Inhibition: Use a structurally different, well-characterized inhibitor of HCK and BTK.^[6] If this second inhibitor reproduces the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.
- Rescue Experiments: If possible, overexpress a drug-resistant mutant of HCK or BTK in your cell line.^[5] If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is more likely due to an off-target interaction.
- Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of HCK and BTK.^{[6][7]} If the phenotype of the genetic knockdown matches the phenotype induced by **cis-KIN-8194**, it supports an on-target mechanism.

2. What experimental approaches can I use to identify potential off-targets of **cis-KIN-8194** in my system?

- Kinome-wide Profiling: The most comprehensive method is to perform a kinase selectivity profiling screen, such as KINOMEScan, against a broad panel of kinases at a relevant

concentration (e.g., 10 times the on-target IC₅₀).^{[5][8]} This can identify potential off-target kinases that are inhibited by **cis-KIN-8194**.

- **Cellular Target Engagement Assays:** Techniques like KiNativ profiling can be used to assess which kinases are engaged by **cis-KIN-8194** within a cellular context.^[4] This method was used to confirm the engagement of HCK and BTK by KIN-8194 in TMD-8 cells.^{[1][4]}
- **Chemical Proteomics:** Approaches like drug-affinity purification followed by mass spectrometry can identify proteins, including non-kinase off-targets, that interact with your compound.^{[5][9]}

3. My biochemical assay results with **cis-KIN-8194** don't match my cell-based assay results. What could be the reason?

Discrepancies between biochemical and cellular assays are common.^[5] Potential reasons include:

- **ATP Concentration:** Biochemical assays are often performed at low, non-physiological ATP concentrations. The high intracellular ATP levels in cell-based assays can outcompete ATP-competitive inhibitors like **cis-KIN-8194**, leading to a decrease in apparent potency.^[5]
- **Cellular Transport:** The compound may be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.^[5]
- **Target Availability:** The target kinases (HCK and BTK) may not be expressed or may be in an inactive conformation in the specific cell line being used.^[5]

Quantitative Data: Kinase Selectivity of cis-KIN-8194

The following table summarizes the known inhibitory activity of **cis-KIN-8194** against its primary targets and notable kinases that are not significantly inhibited.

Kinase Target	Assay Type	Result	Concentration	Reference
HCK	Biochemical	IC50 < 0.495 nM	N/A	[1][2]
BTK	Biochemical	IC50 = 0.915 nM	N/A	[1][2]
KIT	Kinase Assay	No significant inhibition	Not Specified	[1][4]
RET	Kinase Assay	No significant inhibition	Not Specified	[1][4]
PDGFRA	Kinase Assay	No significant inhibition	Not Specified	[1][4]
EPHB6	Kinase Assay	No significant inhibition	Not Specified	[1][4]
CDPK1	Kinase Assay	No significant inhibition	Not Specified	[1][4]

Note: A comprehensive list of the 464 kinases screened in the KINOMEScan assay and their respective inhibition percentages is not publicly available in the referenced literature. The data presented here is based on the summary provided in the publications.

Experimental Protocols

Protocol 1: General Workflow for Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor using a commercial service.

- **Compound Preparation:** Prepare a stock solution of **cis-KIN-8194** (e.g., 10 mM) in 100% DMSO.
- **Initial Screening:** Submit the compound for an initial screen against a large kinase panel (e.g., >400 kinases) at a single, high concentration (typically 1 μ M).[5]

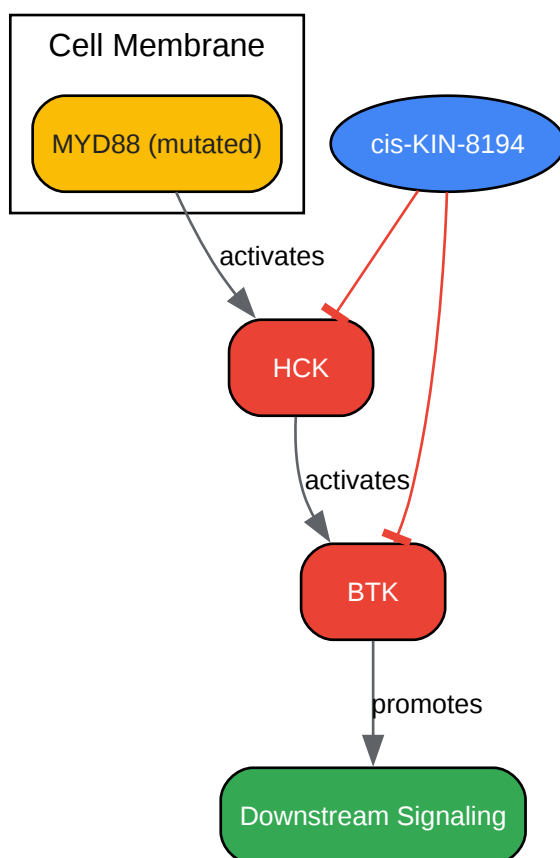
- **Data Analysis:** Analyze the results to identify kinases that show significant inhibition (e.g., >50% or >90% inhibition).
- **Dose-Response Confirmation:** For any identified off-targets, perform follow-up dose-response assays to determine the IC50 values. This will quantify the potency of **cis-KIN-8194** against these kinases.
- **Selectivity Analysis:** Compare the IC50 values for off-targets to the on-target IC50 values for HCK and BTK to determine the selectivity window.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes a method to confirm target engagement within a cellular context.[\[10\]](#)

- **Cell Line Preparation:** Use a cell line engineered to express the kinase of interest (e.g., a potential off-target identified in Protocol 1) fused to NanoLuc® luciferase.
- **Cell Plating:** Seed the cells at an appropriate density in a multi-well plate.
- **Compound Treatment:** Treat the cells with a serial dilution of **cis-KIN-8194**.
- **Tracer Addition:** Add the NanoBRET™ fluorescent tracer that specifically binds to the kinase of interest.
- **Signal Measurement:** Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

Visualizations



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Caption: Intended signaling pathway of **cis-KIN-8194** action.



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Caption: Workflow for investigating potential off-target effects.

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